PQR620 -

PQR620

Catalog Number: EVT-255855
CAS Number:
Molecular Formula: C21H25F2N7O2
Molecular Weight: 445.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: PQR620 result in good oral bioavailability and excellent brain penetration.  ,
Source and Classification

PQR620 was developed from a series of chemical scaffolds aimed at creating highly selective ATP-competitive inhibitors of mTOR. It belongs to the class of triazine derivatives and is characterized by its ability to penetrate the blood-brain barrier, which enhances its potential efficacy in treating central nervous system disorders as well as cancers. The compound has demonstrated excellent selectivity against related kinases, with a binding affinity (Kd) of approximately 6 nM .

Synthesis Analysis

The synthesis of PQR620 involves several key steps that focus on optimizing the chemical structure to enhance potency and selectivity. The process typically includes:

  1. Initial Scaffold Development: The synthesis begins with a triazine core, which is modified through various chemical reactions to introduce functional groups that enhance binding affinity to the mTOR active site.
  2. Introduction of Morpholine Moieties: Morpholine groups are strategically placed to interact with specific regions within the mTOR binding pocket, which is critical for achieving selectivity over other kinases such as phosphoinositide 3-kinase (PI3K) .
  3. Optimization through Structure-Activity Relationship Studies: Extensive testing and modification based on biological activity data help refine the compound's structure to improve its pharmacological profile .
Molecular Structure Analysis

PQR620 features a complex molecular structure characterized by a triazine backbone with multiple substituents that facilitate its interaction with the mTOR kinase. Key structural components include:

  • Triazine Core: This central unit provides stability and is essential for binding to the ATP site of mTOR.
  • Morpholine Groups: These moieties are crucial for engaging with the hinge region and the solvent-exposed area of the mTOR binding pocket, contributing significantly to the compound's selectivity .

Structural Data

  • Molecular Formula: C₁₄H₁₈F₃N₅O₂
  • Molecular Weight: Approximately 357.33 g/mol
Chemical Reactions Analysis

PQR620 undergoes specific chemical interactions upon binding to mTOR, primarily involving:

  • Hydrogen Bonding: The morpholine groups form hydrogen bonds with key residues in the mTOR active site, such as Asp2195 and Lys2187.
  • Electrostatic Interactions: The presence of trifluoromethyl groups enhances the electrostatic interactions with positively charged residues in the binding pocket, further stabilizing the inhibitor-enzyme complex .

These interactions are vital for PQR620's potency and specificity against mTOR.

Mechanism of Action

PQR620 inhibits mTOR signaling by competitively binding to the ATP-binding site of both mTORC1 and mTORC2 complexes. This blockade prevents phosphorylation events that are critical for cell growth and proliferation.

Process

  1. Binding: PQR620 binds to the ATP site of mTOR with high affinity.
  2. Inhibition of Phosphorylation: By occupying this site, PQR620 effectively inhibits the phosphorylation of downstream targets involved in cell cycle progression and metabolism.
  3. Resultant Effects: This inhibition leads to reduced cellular proliferation and survival, particularly in cancer cells that rely on active mTOR signaling for growth .
Physical and Chemical Properties Analysis

PQR620 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in common organic solvents, which aids in formulation for biological studies.
  • Stability: The compound is stable under physiological conditions, allowing for effective delivery in vivo.
  • Bioavailability: PQR620 shows favorable pharmacokinetic properties including good oral bioavailability and penetration across biological barriers like the blood-brain barrier .

Relevant Data

  • Maximum Concentration (Cmax) in plasma after oral administration: 4.8 μg/ml
  • Half-life (t½) in plasma: Approximately 5 hours
Applications

PQR620 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: Given its potent inhibition of mTOR signaling, PQR620 is being explored as a treatment option for various cancers where mTOR is constitutively activated.
  2. Neurological Disorders: Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases influenced by dysregulated mTOR signaling .
  3. Combination Therapies: Ongoing research includes evaluating PQR620 in combination with other therapeutic agents to enhance anti-tumor efficacy.
Molecular Pharmacology of PQR620

mTOR Signaling Pathway Inhibition Dynamics

Dual TORC1/TORC2 Kinase Inhibition Mechanisms

PQR620 is a novel, brain-penetrant small-molecule inhibitor that targets the catalytic site of mTOR kinase. Unlike rapalogs (e.g., rapamycin, everolimus) that allosterically inhibit only mTOR complex 1 (TORC1), PQR620 competitively binds the ATP-binding pocket of mTOR, thereby blocking the kinase activity of both TORC1 and TORC2 complexes. This dual inhibition disrupts assembly of mTOR-Raptor (TORC1) and mTOR-Rictor-Sin1 (TORC2) complexes, as demonstrated by co-immunoprecipitation assays in non-small cell lung cancer (NSCLC) cells [2]. The compound exhibits high selectivity for mTOR over other kinases, with an IC₅₀ of 1–10 nM for mTOR-dependent phosphorylation events [7]. Its triazine-derivative structure enables efficient blood-brain barrier penetration, achieving brain-to-plasma ratios of ~1.6 in murine models—a significant improvement over rapalogs (ratios: 0.0057–0.016) [1].

Table 1: Comparative Inhibition Profiles of PQR620 vs. Rapalogs

PropertyPQR620RapamycinEverolimus
Target SpecificityCatalytic mTORAllosteric TORC1Allosteric TORC1
TORC1 InhibitionYesYesYes
TORC2 InhibitionYesNoNo
Brain:Plasma Ratio~1.60.00570.016
Feedback Loop InductionSuppressedActivatedActivated

Downstream Effects on PI3K/AKT/mTOR Cascade

PQR620 potently suppresses phosphorylation of key effectors in both TORC1 and TORC2 pathways:

  • TORC1 Substrates: Reduces phosphorylation of p70 S6 kinase (S6K1 at Thr389) and 4E-BP1 (Thr37/46), inhibiting cap-dependent protein translation [1] [4].
  • TORC2 Substrates: Diminishes phosphorylation of AKT at Ser473, preventing full AKT activation and downstream pro-survival signaling [2] [7].

In Huntington’s disease (HD) cell models, PQR620 (1 µM) decreased phosphorylated S6 ribosomal protein (S240/244) by >80% within 24 hours, confirming robust TORC1 inhibition [7]. Similarly, in lymphoma cell lines, PQR620 (2 µM) reduced p-AKT (Ser473) by 70–90%, demonstrating effective TORC2 blockade [4] [5]. This dual suppression disrupts oncogenic protein synthesis and metabolic reprogramming.

Table 2: Downstream Biomarker Modulation by PQR620

Cell ModelTarget PhosphorylationReductionConcentrationTime
HD STHdh cellsp-S6 (S240/244)>80%1 µM24 h
NSCLC A549 cellsp-S6K1 (Thr389)75%500 nM48 h
DLBCL SU-DHL-6 cellsp-AKT (Ser473)90%2 µM24 h
Epileptic mouse hippocampusp-S6 ribosomal proteinSignificant30 mg/kg6 h

Feedback Loop Suppression in Oncogenic Signaling

Catalytic mTOR inhibitors like PQR620 circumvent compensatory feedback loops triggered by rapalogs:

  • AKT Reactivation: Rapalogs inhibit TORC1 but not TORC2, permitting persistent AKT activation via TORC2-mediated phosphorylation. PQR620 ablates both complexes, preventing this escape mechanism [7] [10].
  • PI3K/ERK Cross-Talk: In lymphoma models, PQR620 synergizes with venetoclax (BCL2 inhibitor) to overcome stromal-mediated resistance, where single-agent therapy fails. The combination eradicates SU-DHL-6 xenografts in vivo by concurrently disabling mTOR-dependent survival and BCL2-mediated apoptosis pathways [4] [5].
  • Sphingolipid Pathway Engagement: In NSCLC, PQR620 induces sphingosine kinase 1 (SphK1) inhibition and ceramide accumulation—an mTOR-independent mechanism that exacerbates oxidative stress and apoptosis [2].

These properties enable PQR620 to achieve broader pathway suppression than first-generation inhibitors, particularly in malignancies with PTEN loss or PI3K mutations [2] [10].

Properties

Product Name

PQR620

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.